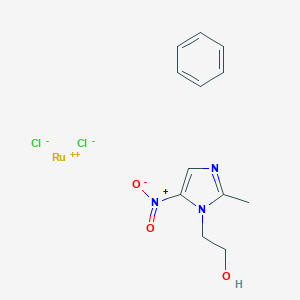
Ruthenium-metronidazole complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium-metronidazole complex is a novel compound that has been synthesized for potential applications in cancer treatment. This complex is formed by the coordination of ruthenium with metronidazole, a well-known antibiotic drug that is commonly used to treat bacterial infections. The unique properties of this complex make it a promising candidate for cancer therapy, as it has been shown to exhibit potent cytotoxicity against cancer cells.
Wirkmechanismus
The exact mechanism of action of the ruthenium-metronidazole complex is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. By inducing the production of ROS, the ruthenium-metronidazole complex can selectively target cancer cells and induce cell death.
Biochemische Und Physiologische Effekte
The ruthenium-metronidazole complex has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, the complex has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of the ruthenium-metronidazole complex is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, the complex may be difficult to synthesize and purify, and may require specialized equipment and expertise. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on the ruthenium-metronidazole complex. One area of focus is the development of new cancer treatments based on the complex. This may involve further optimization of the synthesis method, as well as testing the complex in animal models of cancer. Additionally, there may be potential applications of the complex in other areas of medicine, such as antimicrobial therapy or imaging.
Conclusion:
In conclusion, the ruthenium-metronidazole complex is a promising new compound that has potential applications in cancer therapy. Its unique properties, including its potent cytotoxicity against cancer cells, make it a promising candidate for further research and development. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this complex, and it may have applications beyond cancer therapy as well.
Synthesemethoden
The synthesis of the ruthenium-metronidazole complex involves the coordination of ruthenium with metronidazole. This is achieved through a series of chemical reactions that involve the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the complex, but generally involves the use of a ruthenium precursor and metronidazole in the presence of a suitable solvent.
Wissenschaftliche Forschungsanwendungen
The ruthenium-metronidazole complex has been extensively studied for its potential use in cancer therapy. Research has shown that the complex exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
142012-12-2 |
|---|---|
Produktname |
Ruthenium-metronidazole complex |
Molekularformel |
C12H15Cl2N3O3Ru |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |
InChI |
InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
QYBFRILKKAVWEP-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Kanonische SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Synonyme |
(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



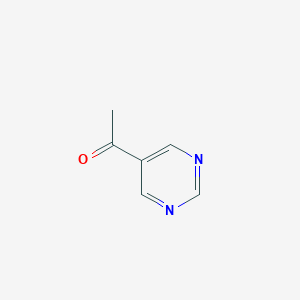
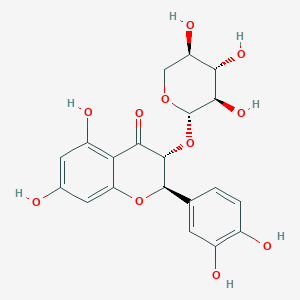
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)
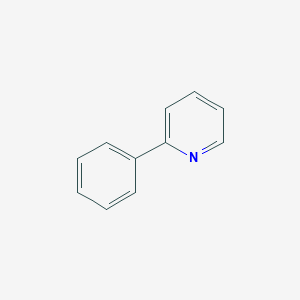
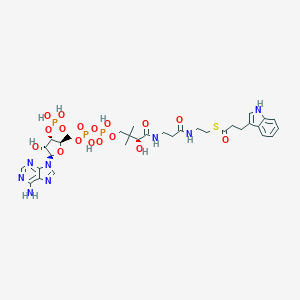
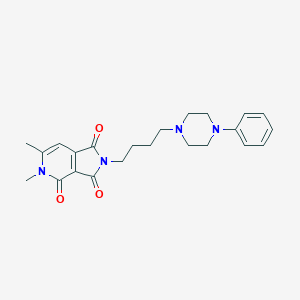
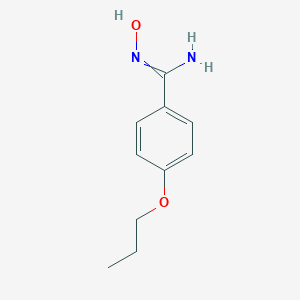
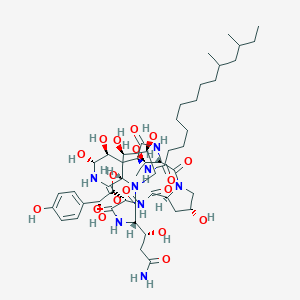
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
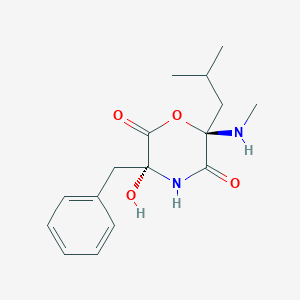

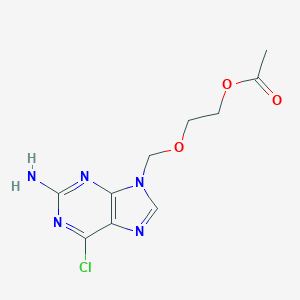
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)